

Spectroscopic Characterization of Trimethyl Borate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Trimethyl borate

Cat. No.: B150158

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This guide provides a comprehensive overview of the spectroscopic data for **trimethyl borate**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **trimethyl borate**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **Trimethyl Borate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.52[1][2]	Singlet	9H	-OCH ₃	CDCl ₃
3.42[3]	Singlet	9H	-OCH ₃	Not Specified

Table 2: ¹³C NMR Data for **Trimethyl Borate**

Chemical Shift (δ) ppm	Assignment	Solvent
51.17[1][2]	-OCH ₃	CDCl ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Trimethyl Borate**

Wavenumber (cm ⁻¹)	Assignment
3000-2800[3][4]	C-H stretch (aliphatic)
1390[4]	B-O stretch
1320[4]	B-O bond
1250[4]	B-O-B in ring structure (impurity)
1080[4]	B-H links (non-apical)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Trimethyl Borate**

m/z	Relative Intensity	Assignment
104	-	[M] ⁺ (Molecular Ion)
73[5]	999	[(CH ₃ O) ₂ B] ⁺
43	477	[CH ₃ OB] ⁺
29[5]	791	[CHO] ⁺
15[5]	545	[CH ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **trimethyl borate**.

Materials:

- **Trimethyl borate**
- Deuterated chloroform (CDCl_3)
- NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of **trimethyl borate** in about 0.6-0.7 mL of CDCl_3 in a clean, dry NMR tube.
- Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters might include a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[\[6\]](#)
- Process the ^1H NMR spectrum by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR. Typical parameters could involve a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[\[6\]](#)
- Process the ^{13}C NMR spectrum similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **trimethyl borate**.

Materials:

- **Trimethyl borate**
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Acetone (for cleaning)
- Kimwipes

Procedure:

- Ensure the salt plates are clean and dry. If necessary, rinse them with dry acetone and gently wipe them with a Kimwipe.
- Place one to two drops of neat (undiluted) **trimethyl borate** onto the center of one salt plate using a Pasteur pipette.^{[7][8]}
- Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.^{[7][8]}
- Place the salt plate sandwich into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the **trimethyl borate** sample.
- After analysis, disassemble the salt plates, clean them thoroughly with dry acetone, and store them in a desiccator.^{[7][8]}

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **trimethyl borate**.

Materials:

- **Trimethyl borate**
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct injection port.
- Volatile solvent (if using GC, e.g., dichloromethane or ether)
- Microsyringe

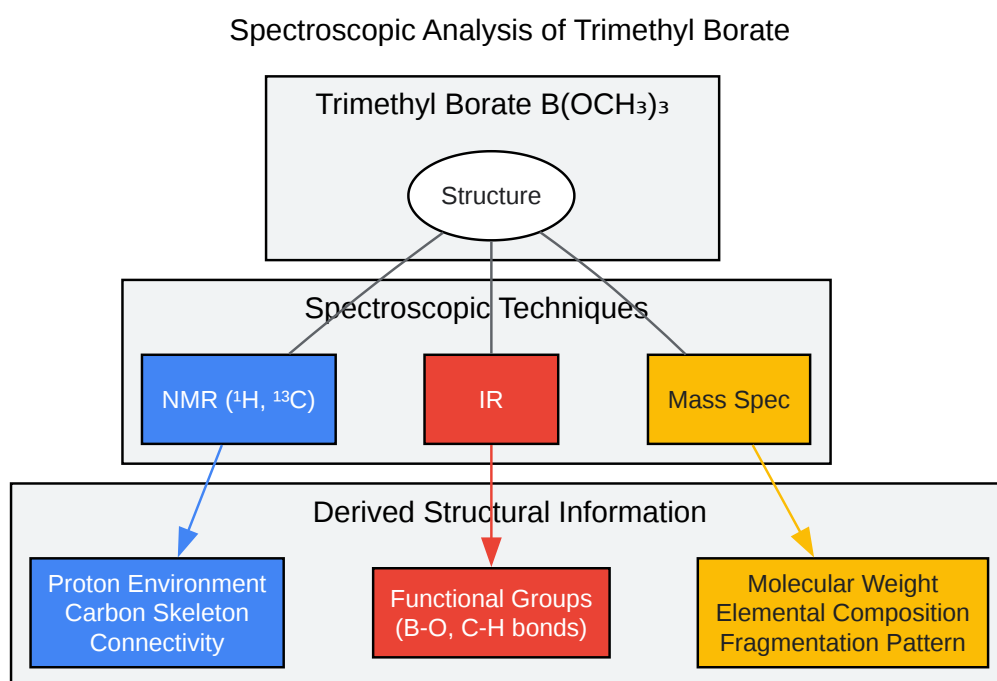
Procedure:

- For a volatile liquid like **trimethyl borate**, the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.^[9]
- Using GC-MS:
 - Prepare a dilute solution of **trimethyl borate** in a suitable volatile solvent.
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The sample is vaporized and carried through the GC column by an inert carrier gas.
 - As the **trimethyl borate** elutes from the column, it enters the ion source of the mass spectrometer.
- Ionization: The gaseous sample molecules are ionized, typically using Electron Impact (EI) ionization. In EI, a high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation (molecular ion).^[9]
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.^[9]

- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

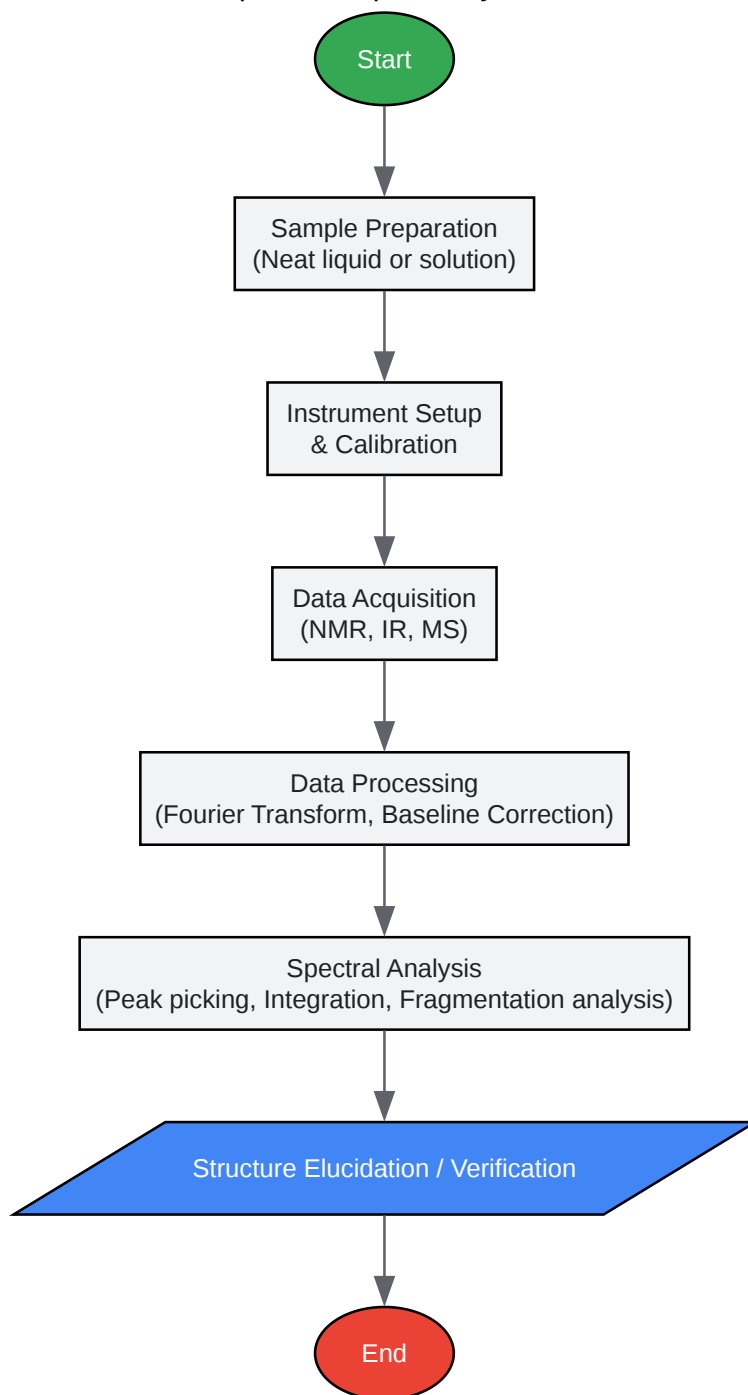
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and derived structural information for **trimethyl borate**.

General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

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